4-(1-benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide involves multiple steps, including the formation of pyrazole and pyridine rings, followed by their coupling and subsequent functionalization. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcome.
Major Products Formed
Scientific Research Applications
4-(1-Benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl methyl benzoate: A compound with similar pyrazole structure, studied for its inhibitory activity against BRAFV600E.
N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine: Another compound with a pyrazole and pyridine structure, used in various biological evaluations.
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of multiple heterocyclic rings and the presence of a hydrosulfide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22N8S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H22N8S/c1-14-20-18(10-19(16-8-9-16)25-22(20)29(2)28-14)21-26-27-23(32)31(21)17-11-24-30(13-17)12-15-6-4-3-5-7-15/h3-7,10-11,13,16H,8-9,12H2,1-2H3,(H,27,32) |
InChI Key |
BVCRUCRMEFWHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NNC(=S)N4C5=CN(N=C5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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